molecular formula C58H71N11O15S2 B179725 H-Tyr-Cys-Trp-Ser-Gln-Tyr-Leu-Cys-Tyr-OH CAS No. 199999-60-5

H-Tyr-Cys-Trp-Ser-Gln-Tyr-Leu-Cys-Tyr-OH

Cat. No. B179725
M. Wt: 1226.4 g/mol
InChI Key: OXRZFLLXMORPHO-XCLFSWKQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

H-Tyr-Cys-Trp-Ser-Gln-Tyr-Leu-Cys-Tyr-OH, also known as Thyrotropin-releasing hormone (TRH), is a tripeptide hormone that plays a crucial role in regulating the release of thyroid-stimulating hormone (TSH) from the anterior pituitary gland. TRH was first discovered in 1969 and has since been studied extensively for its potential therapeutic applications.

Scientific Research Applications

Application in Biochemistry

The peptide sequence “H-Tyr-Cys-Trp-Ser-Gln-Tyr-Leu-Cys-Tyr-OH” is a TNF-α antagonist . TNF-α (Tumor Necrosis Factor-alpha) is a cell signaling protein involved in systemic inflammation and is one of the cytokines that make up the acute phase reaction.

Method of Application

This peptide has been used in binding assays to study its inhibitory effects on TNF-α mediated apoptosis .

Results and Outcomes

The peptide exhibited an IC₅₀ (half maximal inhibitory concentration) of 5 µM in the binding assay . This suggests that it has a moderate affinity for TNF-α and can potentially be used to inhibit its activity.

Application in Protein and Peptide Modification

The peptide sequence “H-Tyr-Cys-Trp-Ser-Gln-Tyr-Leu-Cys-Tyr-OH” can be used in the field of protein and peptide modification .

Method of Application

Tyrosine residues in peptides and proteins can be selectively modified for various purposes . This peptide, with its tyrosine residues, can be used as a substrate for such modifications. The modifications can be achieved enzymatically, chemically, or by genetically encoded non-natural amino acids .

Results and Outcomes

Selective modification and conjugation of peptides and proteins is a rapidly-growing area that has demonstrated tremendous potential for applications in proteomics, drug optimization, targeted drug delivery, and defined biomaterials . The interest in Tyrosine as a key alternative target for protein modification and conjugation has been steadily increasing due to several unique properties of this amino acid .

Application in Drug Development

The peptide sequence “H-Tyr-Cys-Trp-Ser-Gln-Tyr-Leu-Cys-Tyr-OH” can be used in the field of drug development .

Method of Application

This peptide is the smallest peptidomimetic developed to date that might be used as a lead compound for the next generation of non-peptidic inhibitors . The name WP9QY arises from the binding to the site observed in the TNF-β/TNF-receptor (I) complex designated WP9 and the introduction of the amino acids Gln and Tyr .

Results and Outcomes

The TNF-α antagonist WP9QY inhibited TNF-α mediated apoptosis and exhibited an IC₅₀ of 5 µM in the binding assay . This suggests that it has a moderate affinity for TNF-α and can potentially be used to inhibit its activity, which could be beneficial in the treatment of diseases where TNF-α plays a role, such as rheumatoid arthritis and other inflammatory diseases .

properties

IUPAC Name

(2S)-2-[[(4R,7S,10S,13S,16S,19S,22R)-22-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-13-(3-amino-3-oxopropyl)-16-(hydroxymethyl)-10-[(4-hydroxyphenyl)methyl]-19-(1H-indol-3-ylmethyl)-7-(2-methylpropyl)-6,9,12,15,18,21-hexaoxo-1,2-dithia-5,8,11,14,17,20-hexazacyclotricosane-4-carbonyl]amino]-3-(4-hydroxyphenyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C58H71N11O15S2/c1-30(2)21-42-52(77)69-48(57(82)66-45(58(83)84)24-33-11-17-37(73)18-12-33)29-86-85-28-47(68-50(75)39(59)22-31-7-13-35(71)14-8-31)56(81)65-44(25-34-26-61-40-6-4-3-5-38(34)40)54(79)67-46(27-70)55(80)62-41(19-20-49(60)74)51(76)64-43(53(78)63-42)23-32-9-15-36(72)16-10-32/h3-18,26,30,39,41-48,61,70-73H,19-25,27-29,59H2,1-2H3,(H2,60,74)(H,62,80)(H,63,78)(H,64,76)(H,65,81)(H,66,82)(H,67,79)(H,68,75)(H,69,77)(H,83,84)/t39-,41-,42-,43-,44-,45-,46-,47-,48-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXRZFLLXMORPHO-XCLFSWKQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC1C(=O)NC(CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CC2=CC=C(C=C2)O)CCC(=O)N)CO)CC3=CNC4=CC=CC=C43)NC(=O)C(CC5=CC=C(C=C5)O)N)C(=O)NC(CC6=CC=C(C=C6)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C[C@H]1C(=O)N[C@@H](CSSC[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N1)CC2=CC=C(C=C2)O)CCC(=O)N)CO)CC3=CNC4=CC=CC=C43)NC(=O)[C@H](CC5=CC=C(C=C5)O)N)C(=O)N[C@@H](CC6=CC=C(C=C6)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C58H71N11O15S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1226.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

H-Tyr-Cys-Trp-Ser-Gln-Tyr-Leu-Cys-Tyr-OH

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
H-Tyr-Cys-Trp-Ser-Gln-Tyr-Leu-Cys-Tyr-OH
Reactant of Route 2
H-Tyr-Cys-Trp-Ser-Gln-Tyr-Leu-Cys-Tyr-OH
Reactant of Route 3
H-Tyr-Cys-Trp-Ser-Gln-Tyr-Leu-Cys-Tyr-OH
Reactant of Route 4
H-Tyr-Cys-Trp-Ser-Gln-Tyr-Leu-Cys-Tyr-OH
Reactant of Route 5
H-Tyr-Cys-Trp-Ser-Gln-Tyr-Leu-Cys-Tyr-OH
Reactant of Route 6
H-Tyr-Cys-Trp-Ser-Gln-Tyr-Leu-Cys-Tyr-OH

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